Beckmann Rearrangement Yield Under Aqueous Iridium Catalysis: Direct Head-to-Head Comparison
In the iridium-catalyzed Beckmann rearrangement performed in water at 110 °C, 4-isopropylbenzaldehyde oxime (CAS 3717-18-8, the (Z)-isomer) delivered 4-isopropylbenzamide in 92% isolated yield, compared to 89% for unsubstituted benzaldoxime and 93% for 4-methylbenzaldoxime under identical conditions (1.5 mol% [Cp*Ir(H₂O)₃][OTf]₂, 12 h) [1]. The 3-percentage-point improvement over the unsubstituted analogue, and the near-parity with the 4-methyl variant, demonstrates that the isopropyl group enhances reactivity without introducing steric hindrance that would suppress the rearrangement, a balanced steric-electronic profile not offered by smaller or larger substituents.
| Evidence Dimension | Isolated yield of the corresponding benzamide via Beckmann rearrangement |
|---|---|
| Target Compound Data | 92% (4-isopropylbenzamide, mp 152–153 °C) |
| Comparator Or Baseline | Benzaldoxime: 89%; 4-Methylbenzaldoxime: 93% |
| Quantified Difference | +3 percentage points vs. benzaldoxime; −1 percentage point vs. 4-methylbenzaldoxime |
| Conditions | [Cp*Ir(H₂O)₃][OTf]₂ (1.5 mol%), water, 110 °C, 12 h, Schlenk flask, column chromatography isolation |
Why This Matters
Procurement of the pure (Z)-isomer ensures a predictable, high-yield transformation to 4-isopropylbenzamide under mild aqueous conditions, avoiding the 4-percentage-point yield loss observed with unsubstituted benzaldoxime.
- [1] Patent CN104418682A, Embodiments 1 (benzaldoxime, 89%), 2 (4-methylbenzaldoxime, 93%), 3 (4-isopropylbenzaldoxime, 92%). View Source
